molecular formula C20H14N4O B4508950 N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4508950
M. Wt: 326.4 g/mol
InChI Key: OTIZEQPTRAMXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with 3-pyridinecarboxaldehyde to form the corresponding Schiff base, which is then cyclized to form the quinoline core. The carboxamide group can be introduced through subsequent reactions involving carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As an inhibitor of enzymes or as a fluorescent probe.

    Medicine: Potential therapeutic applications as an anticancer or antimicrobial agent.

    Industry: Use in the development of new materials or as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)quinoline-4-carboxamide
  • 2-(pyridin-3-yl)quinoline-4-carboxamide
  • N-(pyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Uniqueness

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and quinoline rings can enhance its ability to interact with various molecular targets.

Properties

IUPAC Name

N-pyridin-2-yl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O/c25-20(24-19-9-3-4-11-22-19)16-12-18(14-6-5-10-21-13-14)23-17-8-2-1-7-15(16)17/h1-13H,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZEQPTRAMXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.